![molecular formula C15H23N5 B5314240 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine](/img/structure/B5314240.png)
5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine, also known as VUF-6002, is a novel and potent ligand for the G protein-coupled receptor 119 (GPR119). GPR119 is expressed in pancreatic beta cells and intestinal L cells, and its activation has been shown to stimulate insulin secretion and incretin hormone release, respectively. Therefore, VUF-6002 has potential applications in the treatment of type 2 diabetes and obesity.
Wirkmechanismus
5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine acts as a selective agonist of GPR119, which is expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 in pancreatic beta cells stimulates insulin secretion, while activation in intestinal L cells stimulates incretin hormone release. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), enhance insulin secretion and reduce food intake, leading to improved glucose tolerance and reduced body weight.
Biochemical and physiological effects:
5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine stimulates insulin secretion and incretin hormone release in a dose-dependent manner. In vivo studies in rodents have shown that 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine improves glucose tolerance and insulin sensitivity, and reduces body weight and food intake. These effects are likely mediated through the activation of GPR119 in pancreatic beta cells and intestinal L cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine in lab experiments is its potency and selectivity as a GPR119 agonist. This allows for precise and specific targeting of GPR119 signaling pathways. However, one limitation is that 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known. Therefore, caution should be exercised when interpreting the results of lab experiments using 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine.
Zukünftige Richtungen
There are several potential future directions for research on 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine. One direction is to further investigate its safety and efficacy in clinical trials for the treatment of type 2 diabetes and obesity. Another direction is to explore its potential applications in other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD). Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine on insulin secretion and incretin hormone release.
Synthesemethoden
5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine can be synthesized using a multi-step process involving the reaction of various intermediates. The first step involves the reaction of 2-chloro-5-nitropyridine with 3-(dimethylamino)propylamine to form 5-nitro-2-(3-(dimethylamino)propyl)pyridine. This intermediate is then reduced using palladium on carbon and hydrogen gas to form 5-amino-2-(3-(dimethylamino)propyl)pyridine. The final step involves the reaction of this intermediate with 1-(2-bromoethyl)-1H-imidazole to form 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine.
Wissenschaftliche Forschungsanwendungen
5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine is a potent and selective agonist of GPR119, which stimulates insulin secretion and incretin hormone release. In vivo studies in rodents have demonstrated that 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine improves glucose tolerance and insulin sensitivity, and reduces body weight and food intake. These findings suggest that 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine has potential applications in the treatment of type 2 diabetes and obesity.
Eigenschaften
IUPAC Name |
5-[1-[3-(dimethylamino)propyl]imidazol-2-yl]-N,N-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5/c1-18(2)9-5-10-20-11-8-16-15(20)13-6-7-14(17-12-13)19(3)4/h6-8,11-12H,5,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYLRGKAAJAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=CN=C1C2=CN=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.